molecular formula C22H24O6 B1245055 puberulin B

puberulin B

Cat. No. B1245055
M. Wt: 384.4 g/mol
InChI Key: LCYNORHWGQHDLP-IIVBGBTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

puberulin B is a natural product found in Piper puberulum with data available.

Scientific Research Applications

  • Total Synthesis of Puberuline C : This study details the first total synthesis of puberuline C, a complex C19-diterpenoid alkaloid with a unique ring fusion pattern, which is chemically challenging to construct. The study demonstrates the power of radical cascade reactions in assembling highly complex molecules (Shimakawa et al., 2022).

  • Benzocyclohexane Oxide Derivatives and Neolignans from Piper Betle : This research focuses on synergistic antibacterial natural substances, including puberulin D, and their potential in addressing methicillin-resistant Staphylococcus aureus (MRSA). The compounds showed significant accumulation and/or inhibition effects for ethidium bromide efflux in MRSA, suggesting potential therapeutic applications (Sun et al., 2016).

  • PubChem Database : While not directly related to puberulin B, the PubChem database contains a vast amount of chemical and biological activity data and can be a resource for research on various compounds, including puberulin B. It supports drug discovery in aspects like lead identification and optimization, compound-target profiling, and polypharmacology studies (Cheng et al., 2014).

properties

Product Name

puberulin B

Molecular Formula

C22H24O6

Molecular Weight

384.4 g/mol

IUPAC Name

[(1S,5R,6S,7S,8S)-6-(1,3-benzodioxol-5-yl)-1-methoxy-7-methyl-4-oxo-3-prop-2-enyl-8-bicyclo[3.2.1]oct-2-enyl] acetate

InChI

InChI=1S/C22H24O6/c1-5-6-15-10-22(25-4)12(2)18(19(20(15)24)21(22)28-13(3)23)14-7-8-16-17(9-14)27-11-26-16/h5,7-10,12,18-19,21H,1,6,11H2,2-4H3/t12-,18+,19-,21-,22+/m0/s1

InChI Key

LCYNORHWGQHDLP-IIVBGBTBSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@@H]2[C@@H]([C@]1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4

Canonical SMILES

CC1C(C2C(C1(C=C(C2=O)CC=C)OC)OC(=O)C)C3=CC4=C(C=C3)OCO4

synonyms

piperulin B
puberulin B

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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